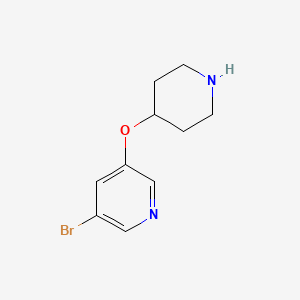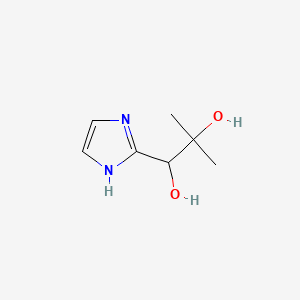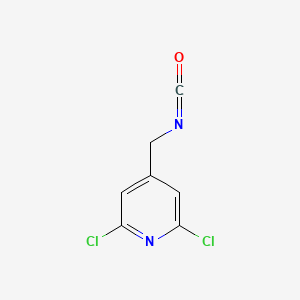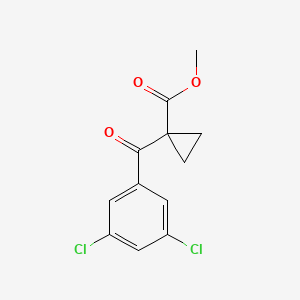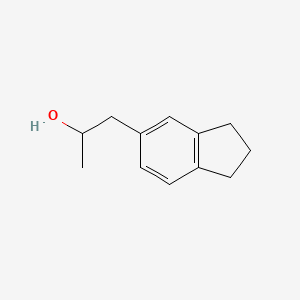
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is an organic compound with the molecular formula C12H16O It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group attached to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol typically involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient large-scale production with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one.
Reduction: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine.
Substitution: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The compound’s unique structure enables it to interact with various biological targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)propan-2-one: The corresponding ketone, which can be synthesized through oxidation of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol.
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine: The corresponding amine, which can be synthesized through reduction of this compound.
1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl chloride: The corresponding chloride, which can be synthesized through substitution of the hydroxyl group with chlorine.
Uniqueness
This compound is unique due to its specific structure, which combines the indan moiety with a propanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol |
InChI |
InChI=1S/C12H16O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI-Schlüssel |
CZEIKBURJKEHHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(CCC2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


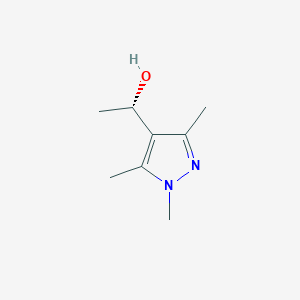
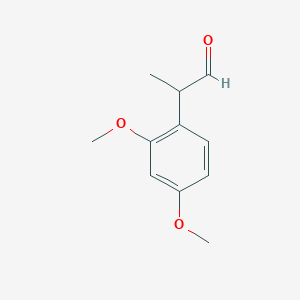
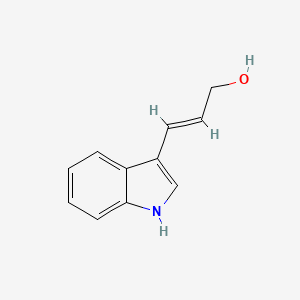

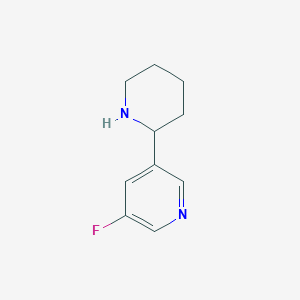
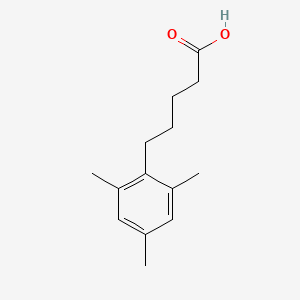
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
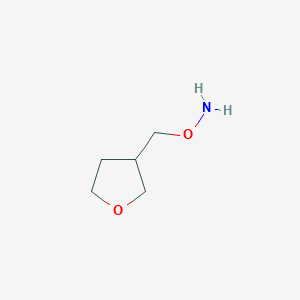
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

